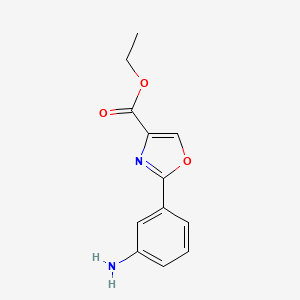

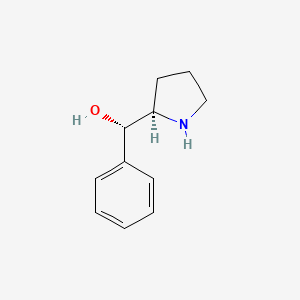

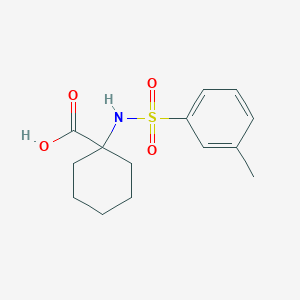

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol

Übersicht

Beschreibung

Methanol is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for the production of formaldehyde, acetic acid, and a variety of other chemicals .

Synthesis Analysis

Methanol can be synthesized from a variety of sources, including natural gas, coal, and biomass. The most common method is through steam reforming of natural gas, where methane reacts with steam in the presence of a catalyst to produce syngas, which is then converted into methanol .Molecular Structure Analysis

Methanol is a simple molecule consisting of one carbon atom bonded to three hydrogen atoms and one hydroxyl group. The presence of the hydroxyl group gives methanol its characteristic properties as an alcohol .Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It can be dehydrated to produce formaldehyde or it can be oxidized to produce formic acid. It can also react with organic and inorganic compounds to form esters, ethers, and a variety of other products .Physical And Chemical Properties Analysis

Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.96 °C and a melting point of -93.9 °C. It is completely miscible with water .Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

- (S)-Phenyl((R)-pyrrolidin-2-yl)methanol derivatives have been used as ligands in enantioselective catalysis. For instance, a prolinol-derived ligand was applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and enantioselectivities (Munck et al., 2017).

Biocatalysis

- Biocatalytic methods have been developed using bacterial strains, like Lactobacillus paracasei, for producing enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, demonstrating the potential of this compound in large-scale synthesis (Şahin et al., 2019).

Synthesis of Organocatalysts

- Sterically demanding derivatives of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol have been synthesized for potential use as ligands in metal-catalyzed reactions and as organocatalysts (Russo et al., 2013).

Antimicrobial Activities

- Organotin(IV) complexes derived from (S)-Phenyl((R)-pyrrolidin-2-yl)methanol analogs have shown promising antibacterial activities, suggesting potential pharmaceutical applications (Singh et al., 2016).

Reduction of Nitro Aromatic Compounds

- Derivatives of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol have been used in the metal-free reduction of nitro aromatic compounds, highlighting their role in organic synthesis (Giomi et al., 2011).

Crystallography and Structural Studies

- The structural properties of compounds related to (S)-Phenyl((R)-pyrrolidin-2-yl)methanol have been extensively studied, providing insights into their potential applications in material science and pharmaceuticals (Zukerman-Schpector et al., 2011).

Theoretical Studies

- Density Functional Theory (DFT) has been used to study the properties of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol analogs, providing insights into their electronic structure and potential reactivity (Trivedi, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHBZQROFTOSU-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)

![3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid](/img/structure/B3163660.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B3163664.png)